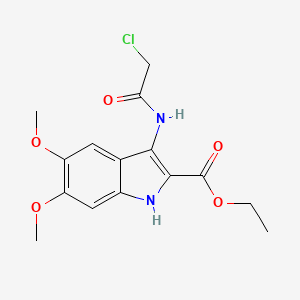

ethyl 3-(2-chloroacetamido)-5,6-dimethoxy-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-[(2-chloroacetyl)amino]-5,6-dimethoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O5/c1-4-23-15(20)14-13(18-12(19)7-16)8-5-10(21-2)11(22-3)6-9(8)17-14/h5-6,17H,4,7H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBNQAQCCUGDRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC(=C(C=C2N1)OC)OC)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-chloroacetamido)-5,6-dimethoxy-1H-indole-2-carboxylate typically involves a multi-step process:

Starting Materials: The synthesis begins with the preparation of 5,6-dimethoxyindole, which can be obtained through the Fischer indole synthesis.

Chloroacetylation: The 5,6-dimethoxyindole is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to introduce the chloroacetamido group.

Esterification: The final step involves esterification with ethyl chloroformate to yield the target compound.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chloroacetamido)-5,6-dimethoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield amine derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

Nucleophilic Substitution: Substituted amides or thioamides.

Oxidation: Oxo-indole derivatives.

Reduction: Amino-indole derivatives.

Hydrolysis: Indole-2-carboxylic acid derivatives.

Scientific Research Applications

Ethyl 3-(2-chloroacetamido)-5,6-dimethoxy-1H-indole-2-carboxylate has several applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.

Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms of indole derivatives.

Chemical Biology: It is employed in the design and development of chemical probes to investigate biological systems.

Industrial Applications: The compound’s reactivity makes it useful in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(2-chloroacetamido)-5,6-dimethoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

The chloroacetamido group at position 3 distinguishes this compound from analogs with halogens (e.g., bromine) or alkyl groups. For example:

Key Observations :

- Chloroacetamido vs. Bromine : The chloroacetamido group enhances electrophilicity at position 3, facilitating nucleophilic substitutions or interactions with PDE4B’s catalytic pocket. Brominated analogs (e.g., compound 2 in ) are less reactive in such contexts .

- Methoxy Groups (5,6) : The 5,6-dimethoxy motif is conserved across analogs and contributes to π-stacking interactions in enzyme binding, as seen in PDE4B inhibitors .

- Ester vs. Carboxylic Acid : The ethyl ester at position 2 improves membrane permeability compared to carboxylic acid derivatives (e.g., ), which may explain its prioritization in drug discovery .

Physicochemical and Pharmacokinetic Properties

| Property | Ethyl 3-(2-Chloroacetamido)-5,6-Dimethoxy-1H-Indole-2-Carboxylate | Ethyl 5,6-Dimethoxy-1H-Indole-2-Carboxylate | Ethyl 1-Acetamido-5,6-Dichloro-2-Methyl-1H-Indole-3-Carboxylate |

|---|---|---|---|

| Molecular Weight | 356.78 g/mol | 279.28 g/mol | 356.22 g/mol |

| LogP (Predicted) | 2.8 | 1.9 | 3.5 |

| Solubility (Water) | Low (<0.1 mg/mL) | Moderate (~1 mg/mL) | Very Low (<0.01 mg/mL) |

| Metabolic Stability | Moderate (susceptible to esterase hydrolysis) | High | Low (rapid dechlorination) |

Insights :

- Metabolic instability may limit in vivo efficacy, necessitating prodrug strategies or structural modifications .

Biological Activity

Ethyl 3-(2-chloroacetamido)-5,6-dimethoxy-1H-indole-2-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C15H17ClN2O5

- Molecular Weight : 340.76 g/mol

- InChI : InChI=1S/C15H17ClN2O5/c1-4-23-15(20)14-13(18-12(19)7-16)8-5-10(21-2)11(22-3)6-9(8)17-14/h5-6,17H,4,7H2,1-3H3,(H,18,19) .

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for cellular processes. For instance, it may act as an inhibitor of acetylcholinesterase (AChE), which is significant in neurodegenerative diseases like Alzheimer's disease.

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| AChE Inhibition | Acetylcholinesterase | 13.62 ± 0.21 | |

| Anticancer Activity | MCF-7 Cell Line | 22.54 | |

| Cytotoxicity | A549 Cell Line | 5.08 |

Case Study 1: AChE Inhibition

In a study assessing the inhibitory effects on AChE, this compound demonstrated significant inhibition with an IC50 value of 13.62 ± 0.21 µM. This suggests potential applications in treating Alzheimer's disease by enhancing cholinergic transmission .

Case Study 2: Anticancer Properties

Research involving various cancer cell lines revealed that this compound exhibits notable anticancer properties. In particular, it showed an IC50 value of 22.54 µM against the MCF-7 breast cancer cell line, indicating its potential as a therapeutic agent in oncology . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Discussion

The biological activity of this compound highlights its potential as a multi-functional therapeutic agent. Its ability to inhibit AChE positions it as a candidate for neurodegenerative disease treatment, while its anticancer properties warrant further investigation in oncology.

Q & A

Q. What are the recommended synthetic routes for ethyl 3-(2-chloroacetamido)-5,6-dimethoxy-1H-indole-2-carboxylate, and how do reaction conditions influence yield?

The compound can be synthesized via condensation of 3-formyl-1H-indole-2-carboxylate derivatives with 2-chloroacetamide under acidic conditions. A typical protocol involves refluxing in acetic acid with sodium acetate as a catalyst, similar to methods used for analogous indole derivatives . Key parameters include:

Q. Which analytical techniques are most effective for characterizing this compound?

Standard characterization methods include:

- NMR spectroscopy : Confirms substitution patterns (e.g., methoxy groups at C5/C6 and chloroacetamido at C3) .

- HPLC : Validates purity (>98% by HPLC in similar indole derivatives) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z ~366 for the parent compound) verify structural integrity .

Intermediate Questions

Q. How can researchers optimize solvent and catalyst selection for large-scale synthesis?

Solvent polarity and catalyst choice critically impact scalability:

- Solvents : Acetic acid is standard, but dichloromethane or toluene may reduce side reactions in bulky indole derivatives .

- Catalysts : Sodium acetate is cost-effective, but pyridine derivatives can enhance regioselectivity in chloroacetamido coupling .

- Yield optimization : Kinetic studies suggest gradual reagent addition minimizes exothermic side reactions .

Q. What strategies mitigate instability of the chloroacetamido group during storage?

- Storage conditions : Store at -20°C under inert gas (e.g., argon) to prevent hydrolysis .

- Stabilizers : Add desiccants (e.g., molecular sieves) to containers to limit moisture ingress .

Advanced Questions

Q. How should researchers address contradictory data in purity assays across studies?

Discrepancies in purity (e.g., 95% vs. 98% by HPLC) may arise from:

- Column selection : C18 vs. phenyl-hexyl columns resolve polar vs. non-polar impurities differently .

- Sample preparation : Sonication or filtration before analysis reduces particulate interference .

- Validation : Cross-check with NMR integration (e.g., methoxy proton ratios) for internal consistency .

Q. What experimental designs are suitable for probing this compound’s biological activity?

- In vitro assays : Use kinase inhibition or cytotoxicity screens (e.g., MTT assays) with structurally related indole carboxylates as positive controls .

- Structure-activity relationship (SAR) : Modify the chloroacetamido group to assess its role in target binding .

- Dose-response studies : Test concentrations from 1 nM to 100 μM to identify IC50 values .

Methodological Challenges

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Q. What are best practices for resolving spectral overlaps in NMR analysis?

- 2D NMR : HSQC and HMBC experiments distinguish overlapping methoxy and aromatic proton signals .

- Deuterated solvents : Use DMSO-d6 to sharpen peaks in crowded regions (e.g., δ 3.5–4.0 ppm for methoxy groups) .

Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.